molecular formula C4H10 B084257 Butane-1,1,1,4,4,4-d6 CAS No. 13183-67-0

Butane-1,1,1,4,4,4-d6

Cat. No. B084257
CAS RN: 13183-67-0
M. Wt: 64.16 g/mol
InChI Key: IJDNQMDRQITEOD-WFGJKAKNSA-N
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Description

Butane-1,1,1,4,4,4-d6, also known as 1,1,1,4,4,4-Hexadeuterobutane, is a deuterated compound . Its molecular formula is CD3CH2CH2CD3 . It is used in various chemical reactions .


Synthesis Analysis

The primary and secondary abstraction dynamics of chlorine atom reaction with butane-1,1,1,4,4,4-d6 have been studied . The H- and D-atom abstraction channels were studied over a range of collision energies .


Molecular Structure Analysis

The molecular structure of Butane-1,1,1,4,4,4-d6 is represented by the formula CD3CH2CH2CD3 .


Chemical Reactions Analysis

The rate coefficients for the reactions of NO3 radicals with two deuterated n-butanes (butane-D10 and butane-1,1,1,4,4,4-D6) have been reported . The rate coefficients for NO3 reactions correlate with the enthalpy change for the reaction, suggesting that the mechanism for NO3 reactions with alkanes is through H atom abstraction .


Physical And Chemical Properties Analysis

Its boiling point is -0.5 °C (lit.) .

Scientific Research Applications

  • Combustion and Pyrolysis : Butane isomers, including Butane-1,1,1,4,4,4-d6, are studied for their combustion and pyrolysis behaviors. These studies focus on understanding the influence of fuel structure and pressure on combustion chemistry, which is critical for developing efficient combustion processes (Li et al., 2018).

  • Chemical Reaction Dynamics : Research on the abstraction dynamics of Cl atom reactions with Butane-1,1,1,4,4,4-d6 has provided insights into primary (D-atom) and secondary (H-atom) abstraction dynamics. Such studies are fundamental to understanding reaction mechanisms at a molecular level (Estillore et al., 2011).

  • Kinetics and Mechanism of Reactions : Investigations into the kinetics and mechanisms of reactions involving chlorinated butanes, including isotopically labeled versions like Butane-1,1,1,4,4,4-d6, help in understanding their behavior in various environmental settings, such as the marine boundary layer (Ragains & Finlayson‐Pitts, 1997).

  • Catalysis and Industrial Applications : The dehydrogenation of butane is studied for its potential in producing industrially significant chemicals. Such research is essential for exploring alternative processes in the chemical industry (Kopač et al., 2020).

  • Polymer Synthesis and Characterization : Butane derivatives are used in synthesizing new types of polymers with desirable properties such as thermal stability and solubility. Such developments have implications for materials science and engineering (Faghihi et al., 2011).

  • Molecular Structure and Dynamics : Studies on the molecular structure and dynamics of butane, including its deuterated forms, contribute to a better understanding of chemical bonding and molecular behavior. This is crucial for theoretical chemistry and molecular physics (Heinrich & Lüttke, 1977).

  • Gas Separation Technologies : Research on the separation properties of polyimide membranes for gases like butane informs the development of advanced materials for gas separation, which is important for environmental and industrial applications (Okamoto et al., 1997).

  • Biotechnological Applications : Studies on the biosynthesis pathways in bacteria, including the utilization of butane for producing chemicals like 1,4-butanediol, show the potential of biotechnological applications in producing industrial chemicals (Liu & Lu, 2015).

Safety And Hazards

Butane-1,1,1,4,4,4-d6 is classified as a flammable gas and a pressurized gas . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed and protected from direct sunlight .

Future Directions

Further studies could focus on the dynamics of H and D abstraction in the reaction of other atoms or radicals with butane-1,1,1,4,4,4-d6 . Additionally, the impact of these reactions on atmospheric chemistry could be explored .

properties

IUPAC Name

1,1,1,4,4,4-hexadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583919
Record name (1,1,1,4,4,4-~2~H_6_)Butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane-1,1,1,4,4,4-d6

CAS RN

13183-67-0
Record name (1,1,1,4,4,4-~2~H_6_)Butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13183-67-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The catalyst promoted with cerium (V:Ce atomic ratio=1:0.005) prepared and calcined as stated in Example 4 was used to oxidise n-butane to maleic anhydride under "fuel lean" conditions. The crystallite size of the catalyst precursor after ball milling was about 300 A. After 183 hours time on line with a feed concentration of n-butane of 1.5 mole % in air at a reactor temperature of 420° C. at a GHSV of 3100 hr-1 the catalyst gave a 49 mole % pass yield of maleic anhydride at an n-butane conversion of 89%.
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Synthesis routes and methods II

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
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Synthesis routes and methods III

Procedure details

Toluene 2913 g, (3.4 liters, 31.61 mol) was charged to the reactor previously heated to 115° C. The toluene is refluxed and azeotropically dried over a 4 hour period; Karl Fischer moisture analysis indicated 21 ppm of residual H2O, this toluene was dried with 1.5 g of n-BuLi solution. The dried toluene was cooled to 82° C. with the oil jacket and PID controller operating the coiling coils both set at that temperature. Upon cooling to the set point temperature, 63 g n-BuLi solution (2M in cyclohexane, 0.162 mol) was charged through the dip leg below the surface of the gently agitated (300 rpm) toluene reaction mixture. The feed line was then flushed with 75 mL of anhydrous toluene. Next, 46.4 g of TMEDA (0.399 mol) was charged to the reactor through the subsurface feed line forming the characteristic bright red color of TMEDA-complexed benzyl lithium anion with concomitant off-gassing of butane. The subsurface line was flushed with a second 75 mL aliquot of anhydrous toluene via the metering pump. Reactor agitation was increased to 510 rpm and 1713 g of styrene (99+%, 16.45 mol) dissolved in 3070 g of toluene were fed over 360 minutes. The well-calibrated metering pump was programmed to feed at a constant rate of 13.3 g/min. Anhydrous cyclohexane (2×200 mL) was charged to the styrene feed system to flush the alumina bed. The styrene feed to the reactor was deemed complete when no further heat of reaction was observed generally signified by the closing of the automated control valve on the cooling coils. The set point of PID temperature controller was maintained at 82° C. and water was fed through the cooling coils as needed while the flow of the hot oil was altered to bypass the reactor jacket. The reaction mixture was quenched at 75° C. with a 50 mL aliquot of deoxygenated water resulting in a water-white turbid mixture. The reaction mixture was washed with deoxygenated water (3×650 mL). Phase cuts were rapid and required little settling time. Water and any rag or emulsion was removed through the bottom drain valve. During the course of the 6-hour feed, an aliquot was removed after 3 hours for analysis. The GPC area % analysis (excluding unreacted toluene) was as follows: Mn=226, Mw=247 Mz=281, PD=1.091 C15H16 70.3%; C23H24 20.1%; C31H32 6.4%; and higher oligomers 3.2%. The temperature of the oil jacket was increased to 130° C. while the control valve to the cooling coils turned off. Cyclohexane, residual moisture and toluene are distilled through a simple distillation head (1 atm.) until a pot temperature of 114° C. was observed. An aliquot was removed for analysis via GPC, the composition of the reaction product mixture (a telomer distribution of this invention) was as follows: C15H16 75.7%; C23H24 17.4%; C31H32 4.7%; and higher telomers 2.2%.
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Synthesis routes and methods IV

Procedure details

A solution of (1R,2S)—PNE (18.1%-w/w, 171.6 g, 151 mmol) in a THF/toluene mixture (9:1-w/w) was charged in a vessel and cooled to 17° C. A solution of diethylzinc in toluene (29%-w/w, 52.0 g, 122 mmol) was added at 15 to 20° C. and the mixture was aged at said temperature for 30 min. Ethane (approx. 1 equivalent in respect to diethylzinc) was formed during the diethylzinc addition and partially released from the reaction mixture. The ethane release is observed with a delay with respect to the diethylzinc addition, since ethane is first dissolved in the reaction solution and then released to the gas phase. According to 1H-NMR analysis some ethane remained dissolved in the reaction mixture. A solution of cyclopropylacetylene in toluene (70%-w/w, 57.0 g, 600 mmol) was added at 15 to 20° C. and the resulting mixture was aged at 20° C. for 1 h. During the addition of cyclopropylacetylene additional ethane (approx. 1 equivalent in respect to diethylzinc) was formed and released to the gas phase. A solution of butyllithium (BuLi) in toluene (157.6 g, 2.92 mol/kg, 460 mmol) and a solution of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (SD570, 40.1%-w/w, 278.0 g, 500 mmol) in THF/toluene (1:1-w/w) were added in parallel to the reaction mixture at 20° C. within 180 min. The addition of BuLi was started 10 min in advance of the SD570 addition. Butane was formed during BuLi addition. However, most of the butane remained dissolved in the reaction mixture and only weak gas formation was observed. The course of reaction can be followed online, for example by calorimetric measurements or by “React IR” also called “in-situ FTIR”. After complete addition of SD570 the reaction mixture was stirred for 30 min at 20° C., then heated to 30° C. over a period of 60 min and aged for 6 h at 30° C. The reaction mixture was stirred at 0° C. overnight, diluted with toluene (218 g) at 20° C. and quenched by addition of aqueous citric acid (1 M, 375 g). After stirring for 15 min the phases were separated and the aqueous phase was discarded. The organic phase was successively washed with water (76 g), aqueous NaHCO3 solution (5%-w/w, 200 g), and again water (100 g). The organic phase was partially concentrated, then diluted with toluene (250 g), again partially concentrated and diluted with toluene (976 g residue). The enantiomeric purity (ep) of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (SD573) in the crude product was approx. 96 to 97% according to Method B. Although not belonging to the preparation process, described is also a process to transfer the product in a more stable form as a methanesulfonic acid salt. The residue was diluted with isopropyl alcohol (126.6 g). Then methanesulfonic acid (43.3 g) was added over a period of 30 min at 30° C. Seeding crystals (between 1 and 10 mg) were added and the mixture aged for 30 min at 30° C. A second portion of methanesulfonic acid (26.5 g) was added over a period of 60 min at 30° C. The resulting solution was aged for 30 min at 30° C. and later cooled to 5° C. over a period of 60 min. After further aging at 5° C. for 30 min, the product was filtered and washed with cold toluene/isopropyl alcohol (10:1-w/w, 262 g) at 5° C. The wet methanesulfonic acid salt of SD573 ((S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol mesylate (2:3 mol/mol, SD573-MSA, compound of formula II, wherein R1 is trifluoromethyl, R2 is 2-cyclopropyl-ethynyl, R8 is 5-chloro, R9 is hydrogen and R10 is hydrogen) was dried in vacuo at 40° C. to obtain 188.3 g (432 mmol, 86.5% yield). SD573-MSA was obtained with a purity of 99.9% and 99.7% ep, according to Method A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1,1,1,4,4,4-d6
Reactant of Route 2
Butane-1,1,1,4,4,4-d6
Reactant of Route 3
Butane-1,1,1,4,4,4-d6
Reactant of Route 4
Butane-1,1,1,4,4,4-d6
Reactant of Route 5
Butane-1,1,1,4,4,4-d6
Reactant of Route 6
Butane-1,1,1,4,4,4-d6

Citations

For This Compound
24
Citations
AD Estillore, LM Visger-Kiefer, TA Ghani… - Physical Chemistry …, 2011 - pubs.rsc.org
We report the primary (D-atom) and secondary (H-atom) abstraction dynamics of chlorine atom reaction with butane-1,1,1,4,4,4-d6. The H- and D-atom abstraction channels were …
Number of citations: 15 pubs.rsc.org
J Badra, EF Nasir, A Farooq - The Journal of Physical Chemistry A, 2014 - ACS Publications
Site-specific rate constants for hydrogen (H) and deuterium (D) abstraction by hydroxyl (OH) radicals were determined experimentally by monitoring the reaction of OH with two normal …
Number of citations: 21 pubs.acs.org
L Zhou, AR Ravishankara, SS Brown… - Physical Chemistry …, 2019 - pubs.rsc.org
The rate coefficients for the reactions of NO3 radicals with methane (CH4), ethane (C2H6), propane (C3H8), n-butane (n-C4H10), iso-butane (iso-C4H10), 2,3-dimethylbutane (C6H14), …
Number of citations: 9 pubs.rsc.org
F Abramson, J Futrell - The Journal of Physical Chemistry, 1967 - ACS Publications
Reactions between alkane and cycloalkane molecular ions and unsaturated molecules have been investigated both in a tandem mass spectrometer and in a conventional instru-ment. …
Number of citations: 24 pubs.acs.org
MA Hanratty, JL Beauchamp, AJ Illies… - Journal of the …, 1988 - ACS Publications
Product translational energy release distributions are used to investigate thepotential energy surfaces for elimination of H2 and small hydrocarbons from ionic cobaltand nickel …
Number of citations: 2 pubs.acs.org
MA Tolbert, JL Beauchamp - Journal of the American Chemical …, 1986 - ACS Publications
A single bimolecular encounter between CrO+ and an alkane provides energetically facile pathwaysfor alkane oxidation. CrO* undergoes exothermic reaction with ethane to oxidize …
Number of citations: 48 pubs.acs.org
AT Droege, FP Tully - The Journal of Physical Chemistry, 1986 - ACS Publications
We have accurately determined rate coefficients for H-and D-atom abstraction by OH from selectively deuterated isotopes of isobutane. Consistent with our results on the OH+ ethane …
Number of citations: 84 pubs.acs.org
V Aquilanti, A Galli, A Giardini-Guidoni… - The Journal of …, 1968 - aip.scitation.org
The structures of the alkyl ions produced in the reactions of H 3 + ions with propane or the butanes, H 3 + + C 2n H 2n + 2 → C 2n H 2n + 1 + + 2 H 2 and H 3 + + C 2n H 2n + 2 → C m H …
Number of citations: 24 aip.scitation.org
R Houriet, LF Halle, JL Beauchamp - Organometallics, 1983 - ACS Publications
The first step in the interaction of saturated hydrocarbons with atomic group 8 metal ions involves oxidative addition of either a CH or a CC bond to the metal. At low energies this is …
Number of citations: 0 pubs.acs.org
MA Tolbert, JL Beauchamp - Journal of the American Chemical …, 1984 - ACS Publications
The activation of carbon-carbon and carbon-hydrogen bonds by scandium ions in the gas phase has been studied by using an ion-beam apparatus. Analysis of thresholds for the …
Number of citations: 118 pubs.acs.org

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